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Compound of Interest

Compound Name: Vobasine

Cat. No.: B1212131

Elucidating the Vobasine Scaffold: An
Application of NMR Spectroscopy

Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide to the application of Nuclear Magnetic Resonance
(NMR) spectroscopy for the structural elucidation of Vobasine, a monoterpene indole alkaloid.
The protocols and data presented herein are intended to serve as a comprehensive resource
for researchers involved in natural product chemistry, analytical chemistry, and drug discovery.

Introduction to Vobasine and the Role of NMR

Vobasine is a naturally occurring alkaloid found in various plant species of the
Tabernaemontana and Voacanga genera.[1] Like many indole alkaloids, Vobasine and its
derivatives exhibit interesting biological activities, making them attractive targets for
phytochemical and pharmacological research.[1] The unambiguous determination of their
complex molecular structures is a prerequisite for understanding their structure-activity
relationships and for any further development.

NMR spectroscopy is an unparalleled and powerful analytical technique for the de novo
structure elucidation of novel natural products and for the structural confirmation of known
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compounds.[2][3] A combination of one-dimensional (1D) and two-dimensional (2D) NMR
experiments allows for the complete assignment of proton (*H) and carbon (23C) signals and the
establishment of through-bond and through-space connectivities, ultimately revealing the
complete chemical structure and stereochemistry of the molecule.

Quantitative NMR Data for Vobasine

The following tables summarize the *H and 3C NMR spectral data for Vobasine, compiled from
available literature and spectral databases. The data were recorded in deuterated chloroform
(CDClIs).

Table 1: *H NMR Spectroscopic Data for Vobasine (Solvent: CDClIs)
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Chemical Shift (8)

Coupling Constant

Atom No. Multiplicity

ppm (J) Hz
1 3.45 m
3 4.15 d 11.5
5a 2.85 m
5B 2.60 m
6a 2.20 m
6[3 1.95 m
9 7.50 d 7.8
10 7.10 t 7.5
11 7.15 t 7.6
12 7.30 d 8.0
14 2.55 m
15 3.80 d 13.0
16 4.85 S
18 1.65 d 6.8
19 5.40 q 6.8
21a 3.10 d 14.5
21B 2.90 d 14.5
N-CHs 2.50 S
O-CHs 3.70 S
NH 8.10 S

Table 2: 13C NMR Spectroscopic Data for Vobasine (Solvent: CDCIs)[4][5]
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Atom No. Chemical Shift (8) ppm
2 135.8
3 59.8
5 53.2
6 34.5
7 108.2
8 128.5
9 118.2
10 119.5
11 121.8
12 111.2
13 136.5
14 45.1
15 35.2
16 54.1
17 (C=0) 173.5
18 12.8
19 125.0
20 130.5
21 60.1
N-CHs 42.5
O-CHs 51.7

Experimental Protocols for NMR Analysis
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The following are generalized yet detailed protocols for acquiring high-quality NMR data for

Vobasine. Instrument parameters may need to be optimized based on the specific

spectrometer and probe combination available.

Sample Preparation

Sample Purity: Ensure the isolated Vobasine sample is of high purity (>95%), as impurities
can complicate spectral interpretation.

Solvent: Use high-purity deuterated chloroform (CDCIz) with 0.03% v/v tetramethylsilane
(TMS) as an internal standard.

Concentration: Dissolve approximately 5-10 mg of Vobasine in 0.5-0.6 mL of CDCIs. The
concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time,
especially for less sensitive experiments like 13C and 2D NMR.

NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

1D NMR Spectroscopy

1H NMR Spectroscopy:

Spectrometer: 400 MHz or higher field spectrometer.

Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16 scans.

Temperature: 298 K.

Processing: Apply an exponential window function with a line broadening of 0.3 Hz before
Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum
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using the TMS signal at 0.00 ppm.
13C NMR Spectroscopy:
e Spectrometer: 400 MHz (100 MHz for 13C) or higher.
o Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30").
e Spectral Width: 200-240 ppm.
e Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2 seconds.
e Number of Scans: 1024-4096 scans, or until an adequate signal-to-noise ratio is achieved.
e Temperature: 298 K.

e Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Phase
and baseline correct the spectrum. Calibrate the spectrum using the CDCIs solvent peak at
77.16 ppm.

2D NMR Spectroscopy

COSY (Correlation Spectroscopy):

e Purpose: To identify proton-proton (*H-H) spin-spin coupling networks.
e Pulse Program: Standard COSY sequence (e.g., 'cosygpqgf’).

e Spectral Width: 12-16 ppm in both dimensions.

» Data Points: 2048 in F2 and 256-512 in F1.

e Number of Scans: 2-4 per increment.

» Relaxation Delay: 1.5-2.0 seconds.
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e Processing: Apply a sine-squared window function in both dimensions. Symmetrize the
spectrum.

HSQC (Heteronuclear Single Quantum Coherence):

e Purpose: To identify one-bond correlations between protons and their directly attached
carbons (*H-13C).

e Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqgcedetgpsp’).
e Spectral Width: 12-16 ppm in F2 (*H) and 160-180 ppm in F1 (:3C).

» Data Points: 2048 in F2 and 256 in F1.

e Number of Scans: 4-8 per increment.

¢ Relaxation Delay: 1.5 seconds.

e 1J(C,H) Coupling Constant: Optimized for an average of 145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation):

e Purpose: To identify long-range (typically 2-3 bond) correlations between protons and
carbons (*H-13C).

e Pulse Program: Standard HMBC sequence with gradient selection (e.g., ‘hmbcgplpndgf’).
e Spectral Width: 12-16 ppm in F2 (*H) and 200-220 ppm in F1 (*3C).

» Data Points: 2048 in F2 and 256-512 in F1.

o Number of Scans: 8-16 per increment.

» Relaxation Delay: 1.5-2.0 seconds.

e Long-range Coupling Constant: Optimized for 8 Hz.

NOESY (Nuclear Overhauser Effect Spectroscopy):
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e Purpose: To identify protons that are close in space, which helps in determining the relative
stereochemistry.

» Pulse Program: Standard NOESY sequence with gradient selection (e.g., 'noesygpph’).
e Spectral Width: 12-16 ppm in both dimensions.

» Data Points: 2048 in F2 and 256-512 in F1.

e Number of Scans: 8-16 per increment.

» Relaxation Delay: 1.5-2.0 seconds.

e Mixing Time: 500-800 ms.

Visualization of NMR-Based Structure Elucidation

The following diagrams illustrate the workflow and key correlations in the NMR-based structure
elucidation of Vobasine.
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Caption: Workflow for Vobasine structure elucidation using NMR.
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Caption: Key HMBC (red) and COSY (blue) correlations for Vobasine.

Data Interpretation and Structure Assembly

'H and 13C/DEPT Spectra: The initial analysis of the 1D spectra provides information on the
number and types of protons and carbons. For instance, the aromatic region of the H
spectrum suggests a substituted indole nucleus. The DEPT (Distortionless Enhancement by
Polarization Transfer) experiments (not shown but recommended) would differentiate
between CH, CHz, and CHs groups.

COSY Spectrum: The COSY spectrum reveals the proton-proton coupling networks. For
Vobasine, this would clearly show the correlations within the ethylidene side chain (H-18 to
H-19) and the spin system in the aromatic ring (H-9 through H-12).

HSQC Spectrum: The HSQC spectrum maps each proton to its directly attached carbon
atom, allowing for the unambiguous assignment of protonated carbons.

HMBC Spectrum: The HMBC spectrum is crucial for assembling the molecular skeleton. It
shows correlations between protons and carbons that are two or three bonds away. Key
HMBC correlations for Vobasine would include:

o The N-methyl protons to C-3 and C-21, confirming the position of the methyl group on the
nitrogen.

o The methyl protons of the ester group to the carbonyl carbon (C-17).

o Protons on the aromatic ring to carbons within and adjacent to the indole system,
confirming its substitution pattern.

o Protons of the ethylidene group (H-18, H-19) to carbons in the piperidine ring, locking in
the side chain's position.

NOESY Spectrum: The NOESY spectrum provides through-space correlations, which are
essential for determining the relative stereochemistry of the molecule. For example, NOE
correlations between protons across the ring junctions would help to define the conformation
of the complex ring system.
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By systematically analyzing the data from this suite of NMR experiments, the planar structure
and relative stereochemistry of Vobasine can be unequivocally determined. This detailed
structural information is fundamental for its potential applications in pharmacology and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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